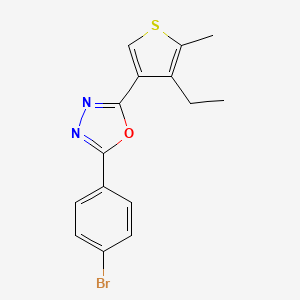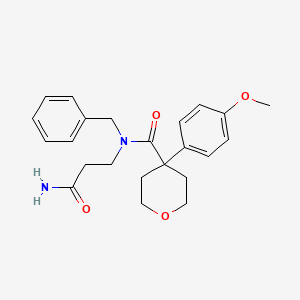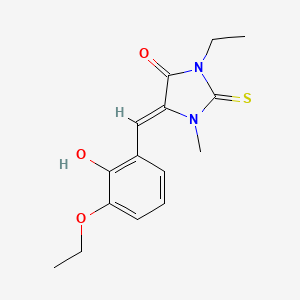![molecular formula C22H14Cl2O4 B4622313 3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4622313.png)
3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Overview
Description
6H-Benzo[c]chromen-6-ones represent a class of compounds with significant pharmacological importance, serving as core structures for secondary metabolites. Due to their limited natural occurrence, synthetic methods have been developed to produce these compounds for further study and application (Mazimba, 2016).
Synthesis Analysis
The synthesis of 6H-benzo[c]chromen-6-ones involves several protocols, including Suzuki coupling reactions for the synthesis of biaryl structures that undergo lactonization, reactions with 3-formylcoumarin (chromenones), and cyclization of arylbenzoates. Efficient procedures utilize Michael acceptor reactions with dicarbonyl compounds (Mazimba, 2016).
Scientific Research Applications
Synthesis and Pharmacological Importance
6H-Benzo[c]chromen-6-ones, including compounds similar to 3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one, are highlighted for their core structures in secondary metabolites of considerable pharmacological importance. Due to the limited quantities produced by natural sources, synthetic protocols for 6H-benzo[c]chromen-6-ones have been developed and reviewed. These protocols include Suzuki coupling reactions, lactonization, reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), and several other methods aiming at the efficient and simplified production of these pharmacologically relevant compounds (Mazimba, 2016).
Antioxidant Properties
Chromones and their derivatives, such as 3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one, are recognized for their antioxidant properties. They are found in significant amounts in a normal human diet and are associated with a variety of physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are believed to be linked to the compounds' ability to neutralize active oxygen and interrupt free radical processes, thereby potentially delaying or inhibiting cell impairment and various diseases. The presence of a double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl groups are crucial for their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).
properties
IUPAC Name |
3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O4/c1-12-20(27-11-19(25)13-6-8-17(23)18(24)10-13)9-7-15-14-4-2-3-5-16(14)22(26)28-21(12)15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYSMMALOMHUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)
![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)


![2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)
![methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)

![3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4622306.png)
![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)
![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)
![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)
![N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide](/img/structure/B4622339.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4622343.png)